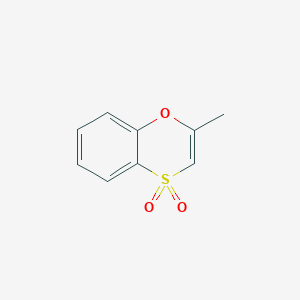

2-Methyl-1,4-benzoxathiine 4,4-dioxide

Description

Significance of Heterocyclic Sulfones in Advanced Organic Chemistry

Heterocyclic sulfones, which are organosulfur compounds featuring a sulfonyl group (R-S(=O)₂-R') integrated into a ring system, are of special interest to organic chemists. The sulfone group is strongly electron-withdrawing, which significantly influences the chemical and physical properties of the molecule. This feature makes adjacent carbon atoms acidic and activates nearby double bonds for nucleophilic attack, rendering sulfones versatile intermediates in organic synthesis.

These compounds serve as crucial building blocks for constructing carbon-carbon bonds and are often used as latent sources of dienes in Diels-Alder reactions. jchemrev.com The oxidation of precursor thioethers is a common and direct pathway to synthesize sulfones, with a variety of reagents available to control the oxidation state. jchemrev.com Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. researchgate.net The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org

Overview of 1,4-Benzoxathiine 4,4-Dioxide Frameworks in Modern Chemical Synthesis

The 1,4-benzoxathiine scaffold consists of a benzene (B151609) ring fused to a 1,4-oxathiane (B103149) ring. The oxidation of the sulfur atom to a sulfone yields the 1,4-benzoxathiine 4,4-dioxide framework. While research on the isomeric 1,2-benzoxathiine systems is more established, the 1,4-isomers represent an area of growing interest. nih.gov

The synthesis of related 1,4-benzothiazine-1,1-dioxides, which are nitrogen analogues, is often achieved by the oxidation of the corresponding 4H-1,4-benzothiazines using reagents like 30% hydrogen peroxide in glacial acetic acid. jchemrev.com This suggests a plausible and common strategy for accessing 1,4-benzoxathiine 4,4-dioxides would be the oxidation of the parent 1,4-benzoxathiane. The synthesis of the unoxidized 1,4-benzoxathiane ring system can be approached through the cyclization of appropriate precursors, such as derivatives of 2-mercaptophenol (B73258).

Historical and Current Research Trajectories for 2-Methyl-1,4-benzoxathiine 4,4-dioxide and Related Analogues

Specific research focused solely on this compound is not extensively documented in publicly available literature. Much of the research on related compounds has centered on analogues and isomers. For instance, studies on the non-benzo-fused 1,4-oxathiane S,S-dioxides have explored their synthesis and subsequent alkylation. chemicalbook.com These studies provide foundational knowledge that could be applicable to the benzofused derivatives.

The general synthetic approach to a compound like this compound would logically involve two key stages: first, the synthesis of the precursor, 2-methyl-1,4-benzoxathiane, followed by its oxidation. The synthesis of the precursor could potentially be achieved by reacting a 2-mercaptophenol with a propylene (B89431) oxide equivalent or a related three-carbon synthon. The subsequent oxidation of the sulfide (B99878) to the sulfone is a well-established transformation in organic chemistry.

While detailed experimental data for this compound is sparse, data for the related non-benzo-fused compound, 2-Methyl-1,4-oxathiane 4,4-dioxide, is available and can serve as a reference point for physicochemical properties.

Table 1: Physicochemical Properties of 2-Methyl-1,4-oxathiane 4,4-dioxide

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃S |

| Molecular Weight | 150.20 g/mol |

| IUPAC Name | 2-methyl-1,4-oxathiane 4,4-dioxide |

| CAS Number | 26475-39-8 |

Data sourced from PubChem CID 2806244. nih.gov

Future research trajectories will likely involve the development of efficient synthetic routes to substituted 1,4-benzoxathiine 4,4-dioxides and the exploration of their reactivity and potential applications as building blocks in organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3S |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

2-methyl-1,4λ6-benzoxathiine 4,4-dioxide |

InChI |

InChI=1S/C9H8O3S/c1-7-6-13(10,11)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |

InChI Key |

MJJBCHSVQPNWEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CS(=O)(=O)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 Methyl 1,4 Benzoxathiine 4,4 Dioxide

Established Synthetic Pathways for the 1,4-Benzoxathiine 4,4-Dioxide Core

The construction of the 1,4-benzoxathiine ring system is the foundational step in accessing its various derivatives. The methodologies typically involve the formation of the heterocyclic ring followed by oxidation of the sulfur atom to the sulfone state.

Cyclization Reactions in 1,4-Benzoxathiine 4,4-Dioxide Formation

The most direct approach to the 1,4-benzoxathiine core involves the cyclization of a bifunctional precursor. A common and established method is the reaction of o-mercaptophenol with a suitable two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide, under basic conditions. This reaction proceeds via sequential nucleophilic substitution, first by the more nucleophilic thiolate anion and then by the phenoxide, to form the six-membered ring.

Once the 1,4-benzoxathiine ring is formed, the sulfide (B99878) is oxidized to the corresponding sulfone (4,4-dioxide). This transformation is critical as the sulfone group significantly alters the molecule's electronic properties and spatial arrangement. A variety of oxidizing agents can be employed for this purpose. Common, environmentally benign reagents like hydrogen peroxide (H₂O₂) are often preferred. rsc.org The reaction can be performed under catalyst-free conditions or with the aid of various catalysts to improve efficiency and selectivity. organic-chemistry.org

Table 1: Common Oxidizing Systems for Sulfide to Sulfone Conversion

| Oxidizing Agent/System | Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Catalyst-free, 75°C | Highly atom-efficient, uses aqueous H₂O₂. rsc.org |

| H₂O₂ / Tantalum Carbide (TaC) | Catalytic | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org |

| H₂O₂ / Niobium Carbide (NbC) | Catalytic | Provides sulfoxides primarily, but can yield sulfones. organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride | Metal-free, Ethyl Acetate | Environmentally benign, avoids sulfoxide (B87167) intermediates. organic-chemistry.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Stoichiometric, various solvents | A classic and effective, though less atom-economical, reagent. |

Precursor Design and Derivatization Strategies

The design of precursors is fundamental to the synthesis of substituted benzoxathiines. The primary precursors are derivatives of o-mercaptophenol and a C2-component. Modifications to the aromatic ring of the o-mercaptophenol allow for the introduction of various substituents onto the final heterocyclic product. For instance, starting with a substituted o-mercaptophenol enables the synthesis of benzoxathiines with specific substitution patterns on the benzene (B151609) ring.

The choice of the two-carbon unit also offers a route for derivatization. While 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) yield the unsubstituted ring, using precursors like α-halo ketones or α-halo esters can introduce functional groups onto the heterocyclic portion of the molecule. acs.org The reaction between o-mercaptophenol and α-halo Michael acceptors, for example, provides a pathway to 2-acyl- or 2-carboxy-substituted 1,4-benzoxathians, which can then be further modified. acs.org

Advanced Synthetic Approaches to 2-Methyl-1,4-benzoxathiine 4,4-dioxide

Synthesizing the specific target molecule, this compound, requires strategies that control the introduction of the methyl group at the C2 position.

Regioselective and Stereoselective Synthesis Considerations

The introduction of the methyl group at the C2 position is typically achieved by using a three-carbon precursor, such as propylene (B89431) oxide or 1,2-dichloropropane, in the initial cyclization step with o-mercaptophenol. The key challenge in this approach is regioselectivity. The reaction of the o-mercaptophenol nucleophile with an unsymmetrical epoxide like propylene oxide can potentially yield two isomers: the desired 2-methyl derivative and the 3-methyl isomer.

The regioselectivity of this ring-opening reaction is influenced by reaction conditions (acidic vs. basic) and the nature of the nucleophile. Under basic conditions (Williamson ether synthesis conditions), the reaction generally follows an S_N2 mechanism, where the thiolate attacks the less sterically hindered carbon of the epoxide (C1), leading predominantly to the formation of the 2-methyl substituted intermediate. Subsequent intramolecular cyclization and oxidation would yield the target compound. Density functional theory calculations on the reactions of propylene oxide have shown that cleavage of the C2-O bond (connected to the methyl group) can be favored under certain catalytic conditions. nih.gov

For stereoselective synthesis, one could employ an enantiomerically pure starting material, such as (R)- or (S)-propylene oxide. This would translate the stereochemistry of the precursor to the final product, yielding an enantiopure this compound.

Catalytic Approaches in this compound Synthesis

Catalysis can play a significant role in enhancing the efficiency and selectivity of the synthesis. While specific catalytic methods for this compound are not widely documented, analogous syntheses of related heterocycles, such as 1,4-benzoxazines, provide valuable insights. rsc.org Lewis acids and transition metals are often used to facilitate the key bond-forming steps.

For instance, Yttrium triflate (Y(OTf)₃) has been used to catalyze the ring-opening and annulation cascade of related systems, suggesting its potential applicability. rsc.org Chiral phosphoric acids have also been shown to catalyze the enantioselective desymmetrization of oxetanes in the synthesis of chiral 1,4-benzoxazines, a strategy that could be adapted for sulfur-containing analogues. nih.gov

Table 2: Potential Catalytic Systems for Benzoxathiine Synthesis (by Analogy)

| Catalyst Type | Potential Role | Example from Related Synthesis |

| Lewis Acids (e.g., Y(OTf)₃) | Activation of epoxide/alcohol for ring opening and cyclization | Synthesis of 1,4-benzoxazines from benzoxazoles and propargyl alcohols. rsc.org |

| Chiral Brønsted Acids | Enantioselective ring-opening of epoxides/oxetanes | Desymmetrization of oxetanes for chiral 1,4-benzoxazine synthesis. nih.gov |

| Transition Metals | Not commonly cited for this specific ring system, but used in related C-S bond formations. | N/A |

Multi-component Reaction Pathways for Benzoxathiine 4,4-Dioxide Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. While the application of MCRs to the synthesis of 1,4-benzoxathiine 4,4-dioxides is not extensively reported, the principles can be extrapolated.

An MCR approach could theoretically involve the one-pot reaction of an o-mercaptophenol, an aldehyde, and a third component that facilitates cyclization. Biocatalytic MCRs, for example, have been developed for the synthesis of 1,4-benzoxazinone derivatives, showcasing the potential for complex, one-pot transformations in related systems. nih.gov The development of a novel MCR for the 1,4-benzoxathiine scaffold represents a promising area for future research, offering rapid access to a library of diverse derivatives.

Reaction Condition Optimization for Enhanced Yield and Purity in this compound Synthesis

The synthesis of this compound, a heterocyclic compound featuring a sulfone group, is a process of significant interest. Achieving high yield and purity is contingent upon the careful optimization of reaction conditions. Research into the synthesis of this specific molecule has identified a viable pathway through the intramolecular cyclization of a precursor molecule. This section details the established synthetic method and explores the critical parameters that can be adjusted to enhance the efficiency of the reaction.

Established Synthetic Route

A documented method for preparing this compound involves the intramolecular cyclization of 1-[(2-fluorophenyl)sulfonyl]acetone. scirp.org This reaction is facilitated by a base in a suitable solvent. One successful set of conditions involves heating the precursor in 1,4-dioxane (B91453) at 90°C with an equimolar amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for a duration of four hours. scirp.org In this process, the strong, non-nucleophilic base DBU is believed to deprotonate the active methylene (B1212753) group of the sulfonylacetone, initiating an intramolecular nucleophilic aromatic substitution, which displaces the fluorine atom and results in ring closure to form the target benzoxathiine ring system.

The table below summarizes the conditions for this reported synthesis.

| Parameter | Condition | Role/Function |

| Precursor | 1-[(2-fluorophenyl)sulfonyl]acetone | Provides the carbon-sulfur backbone and the aromatic ring necessary for cyclization. |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acts as a strong, non-nucleophilic base to facilitate the key deprotonation step. |

| Solvent | 1,4-Dioxane | Serves as the reaction medium, dissolving the reactants. |

| Temperature | 90 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4 hours | Duration allowed for the reaction to proceed to completion under the specified conditions. |

Strategies for Optimization

While a successful synthesis has been reported, systematic optimization is key to maximizing yield and purity and ensuring the process is efficient and scalable. The optimization of such a reaction would typically involve the systematic variation of several key parameters, including the choice of base, solvent, temperature, and reaction time.

Influence of the Base: The choice of base is critical. While DBU is effective, other bases could potentially offer advantages in terms of cost, availability, or reaction profile. A comparative study might evaluate organic bases like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The strength and steric hindrance of the base will influence the rate of deprotonation and potentially affect the formation of side products.

Solvent Effects: The solvent can significantly impact the reaction by influencing the solubility of reactants and the stabilization of intermediates. While 1,4-dioxane was used successfully, other polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (B52724) could alter the reaction kinetics and yield. A screening of solvents is a standard optimization procedure.

Temperature and Time: Temperature directly affects the reaction rate. A lower temperature might decrease the rate of side reactions, thereby increasing purity, but would require a longer reaction time. Conversely, a higher temperature could accelerate the reaction but might also promote decomposition or the formation of impurities. An optimization study would involve running the reaction at various temperatures to find the ideal balance between reaction time and product quality.

The following table illustrates how a hypothetical optimization study might be structured to investigate the impact of different conditions on the reaction yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | DBU | 1,4-Dioxane | 90 | 4 | 75 |

| 2 | K₂CO₃ | DMF | 90 | 8 | 60 |

| 3 | NaH | THF | 65 | 6 | 70 |

| 4 | DBU | Acetonitrile | 80 | 6 | 68 |

| 5 | DBU | 1,4-Dioxane | 100 | 2 | 72 (with impurities) |

| 6 | DBU | 1,4-Dioxane | 80 | 8 | 82 |

This table is for illustrative purposes only to demonstrate the process of reaction optimization. The yields presented are hypothetical.

By systematically adjusting these parameters, researchers can identify the optimal conditions that provide the highest yield of this compound with the greatest purity, while also considering factors like cost, safety, and environmental impact.

Chemical Transformations and Reactivity Profiling of 2 Methyl 1,4 Benzoxathiine 4,4 Dioxide

Reactivity at the Sulfone Moiety: Oxidation and Reduction Chemistry

The sulfone group in 2-Methyl-1,4-benzoxathiine 4,4-dioxide is a key determinant of its chemical stability and electronic properties. This moiety represents the highest oxidation state of sulfur, rendering it generally resistant to further oxidation under standard conditions. The primary reactivity associated with the sulfone group involves reduction back to the corresponding sulfide (B99878).

The reduction of sulfones typically requires potent reducing agents due to the high stability of the sulfur-oxygen bonds. Common reagents and conditions for this transformation are summarized in the table below. While specific studies on this compound are not prevalent, the reactivity can be inferred from general procedures for sulfone reduction.

| Reagent System | Description | Potential Product |

| LiAlH₄ (Lithium Aluminum Hydride) | A powerful hydride donor capable of reducing a wide range of functional groups, including sulfones. | 2-Methyl-1,4-benzoxathiine |

| DIBAL-H (Diisobutylaluminium Hydride) | A selective reducing agent, which may offer a milder alternative to LiAlH₄. | 2-Methyl-1,4-benzoxathiine |

| Raney Nickel | A heterogeneous catalyst often used for desulfurization reactions, which could potentially lead to ring cleavage. | Phenoxyethane derivatives |

It is important to note that the choice of reducing agent can influence the reaction outcome, with stronger reagents potentially leading to cleavage of the C-S or C-O bonds within the heterocyclic ring.

Heterocyclic Ring System Transformations and Recyclizations

The 1,4-benzoxathiine 4,4-dioxide scaffold, while relatively stable, can undergo ring transformations under specific conditions, often initiated by nucleophilic attack or rearrangement. The chemistry of related heterocyclic systems, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, demonstrates a propensity for the oxathiine nucleus to undergo recyclization nuph.edu.ua.

For this compound, potential transformations could be initiated by strong bases, which may deprotonate the carbon adjacent to the methyl group, leading to ring-opening or rearrangement cascades. Similarly, nucleophilic attack at the carbon atoms of the heterocyclic ring, although challenging due to the electron-withdrawing nature of the sulfone, could lead to ring cleavage. Research on 1,4-benzothiazines has shown that the heterocyclic ring can be opened and subsequently recyclized to form different heterocyclic structures, a reactivity pattern that could be analogous for the oxathiine system nih.gov.

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound can be approached by functionalizing the existing scaffold or by building the heterocyclic system from modified precursors.

Functionalization at Aromatic and Heterocyclic Positions

Aromatic Ring Functionalization: The benzene (B151609) ring of the this compound core is susceptible to electrophilic aromatic substitution. The directing effects of the ether oxygen (ortho-, para-directing) and the sulfone group (meta-directing and deactivating) will govern the regioselectivity of these reactions. Common electrophilic substitution reactions are outlined below.

| Reaction | Reagents | Expected Major Isomers |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro and 8-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ | 6-Bromo and 8-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl and 8-Acyl derivatives |

| Sulfonation | Fuming H₂SO₄ | 6-Sulfonic acid and 8-Sulfonic acid derivatives |

Heterocyclic Ring Functionalization: The heterocyclic portion of the molecule offers sites for nucleophilic attack or modification. The methyl group at the 2-position could potentially be functionalized via radical halogenation or deprotonation-alkylation sequences. The development of synthetic methods for related 1,4-benzoxazines and 1,4-benzothiazines often involves the functionalization of the heterocyclic ring as a key step nih.govrsc.org.

Exploration of Isosteric Analogues of this compound

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. For this compound, several isosteric analogues can be envisioned by replacing the oxygen or sulfur atoms or the entire sulfone group. The synthesis of such analogues often requires de novo construction of the heterocyclic ring system.

| Isosteric Analogue | Structural Modification | Synthetic Precursors |

| 1,4-Benzothiazine derivatives | Replacement of the ether oxygen with a nitrogen atom. | 2-Aminothiophenol and a suitable three-carbon synthon nih.govmdpi.com. |

| 1,4-Benzoxazine derivatives | Replacement of the sulfone group with a methylene (B1212753) or carbonyl group. | 2-Aminophenol and a suitable three-carbon synthon rsc.orgresearchgate.net. |

| 1,2,3-Benzoxathiazine 2,2-dioxide derivatives | Isomeric rearrangement of the heteroatoms in the ring. | 2'-Hydroxyacetophenones and sulphamoyl chloride nih.govtandfonline.com. |

| Quinoxaline (B1680401) 1,4-dioxide derivatives | Replacement of the oxathiine ring with a pyrazine (B50134) N,N'-dioxide ring. | Substituted benzofuroxans nih.gov. |

Mechanistic Investigations of Key Reactions Involving the this compound Core

The mechanisms of reactions involving the this compound core are predicated on the fundamental principles of organic reactivity.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion) upon attack of an electrophile on the benzene ring. The regioselectivity is dictated by the ability of the ether oxygen to stabilize adjacent positive charge through resonance and the inductive electron-withdrawing effect of the sulfone group.

Nucleophilic Reactions: Mechanistic pathways for nucleophilic reactions would likely involve either direct attack at an electrophilic carbon center or an initial deprotonation event. For instance, a proposed mechanism for ring transformation could start with a base-catalyzed deprotonation at the C3 position, followed by an intramolecular rearrangement. Studies on related systems, such as the biocatalytic Michael addition to 1,4-benzoxazinone derivatives, highlight the role of the heterocyclic core in stabilizing reactive intermediates nih.gov.

Reduction of the Sulfone: The reduction of the sulfone moiety by a hydride reagent like LiAlH₄ is believed to proceed through a series of nucleophilic attacks by the hydride ion on the sulfur atom, with subsequent elimination of oxygen to form the sulfide.

The study of spontaneous drug-resistant mutants of M. smegmatis against quinoxaline-2-carboxylic acid 1,4-dioxide, an isosteric analogue, revealed that single-nucleotide polymorphisms could be a mechanism of resistance, suggesting that the parent compound may act as a DNA-damaging agent nih.gov. While this is specific to the quinoxaline core, it underscores the importance of mechanistic studies in understanding the broader chemical biology of these heterocyclic systems.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 Methyl 1,4 Benzoxathiine 4,4 Dioxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, chemists can piece together the precise structure of compounds like 2-Methyl-1,4-benzoxathiine 4,4-dioxide.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments within a molecule. libretexts.orgpressbooks.pub In the structure of this compound, several distinct proton signals are expected. The chemical shift of each proton is influenced by the electronegativity of nearby atoms and the presence of aromatic systems.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns (e.g., doublets, triplets) would depend on their position and relationship to one another. The protons on the heterocyclic ring and the methyl group would appear at different chemical shifts based on their local chemical environment. For instance, the protons of a methyl group attached to a carbon-carbon double bond are typically found in the range of 1.6 to 2.6 ppm. researchgate.net The presence of the electron-withdrawing sulfone (SO₂) group would deshield adjacent protons, causing their signals to shift further downfield.

Based on analyses of related benzoxathiazine dioxide structures, the following table outlines the expected ¹H NMR chemical shifts for the parent compound. nih.gov

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.0 | Multiplet (m) |

| Olefinic Proton (H-3) | ~6.0 - 7.0 | Singlet (s) or Doublet (d) |

| Methyl Protons (2-CH₃) | ~2.0 - 2.5 | Singlet (s) or Doublet (d) |

This table presents expected values based on structurally similar compounds. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. openstax.org The chemical shift of each carbon is dependent on its hybridization and electronic environment. openstax.org For this compound, distinct signals are expected for the aromatic carbons, the olefinic carbons in the heterocyclic ring, the carbon bearing the methyl group, and the methyl carbon itself.

Key trends in ¹³C NMR include:

sp²-hybridized carbons (aromatic and olefinic) generally absorb downfield (110-170 ppm) compared to sp³-hybridized carbons. openstax.org

Carbons bonded to electronegative atoms , such as oxygen and the sulfone group, are deshielded and appear at lower fields. openstax.org

Carbonyl carbons (C=O) are highly deshielded and appear far downfield (160-220 ppm), though not present in this specific parent structure. openstax.org

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below, based on data from analogous structures. nih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-5, C-6, C-7, C-8) | 115 - 140 |

| Quaternary Aromatic Carbons (C-4a, C-8a) | 120 - 155 |

| Olefinic Carbon (C-2) | 125 - 145 |

| Olefinic Carbon (C-3) | 110 - 130 |

| Methyl Carbon (2-CH₃) | 15 - 25 |

This table presents expected values based on structurally similar compounds. Actual values may vary.

For complex derivatives or to unambiguously confirm structural assignments, two-dimensional (2D) NMR techniques are employed. youtube.combeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com It would be used to establish the connectivity of protons within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comyoutube.com It is essential for definitively assigning which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com This is crucial for piecing together the molecular skeleton, for example, by showing a correlation between the methyl protons and the C-2 and C-3 carbons of the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It provides valuable information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. libretexts.org

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺·). libretexts.org This ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the original molecule's structure. For the target compound, likely fragmentation pathways would include the loss of neutral molecules like sulfur dioxide (SO₂), cleavage of the heterocyclic ring, and loss of the methyl radical (·CH₃). libretexts.orgnih.gov

| Ion | Proposed Structure / Loss |

| M⁺· | Molecular Ion |

| [M - SO₂]⁺· | Loss of sulfur dioxide |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - SO₂ - CH₃]⁺ | Sequential loss of SO₂ and methyl radical |

This table presents a hypothetical fragmentation pattern based on general chemical principles.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). uni-saarland.de This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. uni-saarland.de By comparing the experimentally measured exact mass to calculated masses for possible chemical formulas, the molecular formula of this compound (C₉H₈O₃S) can be unequivocally confirmed. nih.gov

The choice of ionization method is critical as it determines the nature of the resulting mass spectrum. uky.edulibretexts.org

Electron Impact (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons. emory.edu It typically causes extensive fragmentation, which is useful for structural elucidation by creating a characteristic fragmentation pattern, but the molecular ion peak may be weak or absent. libretexts.orgemory.edu

Chemical Ionization (CI): A "softer" ionization method than EI, CI uses a reagent gas to ionize the analyte, often through proton transfer. libretexts.orguvic.ca This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), making it easier to determine the molecular weight. uvic.ca

Electrospray Ionization (ESI): ESI is a very soft ionization technique well-suited for polar and large molecules. uvic.ca A solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are desolvated. uky.edu It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. uky.eduemory.edu The laser pulse desorbs and ionizes the analyte molecules. Like ESI, MALDI is a soft technique that produces intact molecular ions and is particularly useful for high molecular weight or thermally fragile compounds. uvic.ca

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the structural elucidation of organic compounds, providing valuable information on functional groups and conjugated systems. In the analysis of this compound and its derivatives, these methods are indispensable for confirming the presence of key structural motifs, particularly the sulfone group and the aromatic ring.

IR spectroscopy is particularly effective for identifying the characteristic vibrational frequencies of specific bonds within a molecule. For this compound, the most prominent features in its IR spectrum are the strong absorption bands corresponding to the sulfone (SO₂) group. Generally, sulfones exhibit two characteristic stretching vibrations: an asymmetric (νas) stretch and a symmetric (νs) stretch. The asymmetric stretch typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretch is found in the 1160–1120 cm⁻¹ region. researchgate.net

In the reported synthesis of 2-methyl-1,4-benzoxathiine-4,4-dioxide, the IR spectrum (KBr) showed distinct bands at 1145 cm⁻¹ and 1122 cm⁻¹, which can be assigned to the symmetric stretching vibrations of the SO₂ group. scirp.org The spectrum also displayed bands corresponding to C-H stretching in the methyl and aromatic moieties (2980, 2953, 2891 cm⁻¹), aromatic C=C stretching (1595 cm⁻¹), and various C-O and C-S vibrations in the fingerprint region. scirp.org The table below summarizes the key IR absorption bands observed for the parent compound.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

| C-H Stretch (Aromatic/Aliphatic) | 2980, 2953, 2891 | scirp.org |

| C=C Stretch (Aromatic) | 1595 | scirp.org |

| SO₂ Asymmetric Stretch | 1261, 1235 | scirp.org |

| SO₂ Symmetric Stretch | 1145, 1122 | scirp.org |

| C-O Stretch | 1076 | scirp.org |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly its chromophoric systems. The chromophore of this compound is composed of the benzene ring fused to the sulfur- and oxygen-containing heterocyclic ring. The sulfone group, while not a chromophore in itself, acts as an auxochrome that can influence the absorption maxima (λmax) and intensity of the π→π* transitions of the benzene ring. Aromatic sulfones typically exhibit absorption bands in the UV region. researchgate.net The analysis of these absorptions helps in understanding the electronic structure of the benzoxathiine system and how it might be altered by various substituents on the aromatic ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, allowing for the absolute determination of a molecule's stereochemistry and solid-state conformation. nih.gov

Furthermore, X-ray analysis would precisely locate the position of the methyl group at the C2 position, confirming its stereochemical orientation (axial or equatorial) relative to the heterocyclic ring. This information is crucial for understanding the molecule's spatial properties. The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. mdpi.com

For illustrative purposes, the table below presents the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a derivative.

| Parameter | Example Data for a Benzothiazine Derivative | Reference |

| Empirical formula | C₉H₉NOS | researchgate.net |

| Formula weight | 179.23 | researchgate.net |

| Crystal system | Triclinic | researchgate.net |

| Space group | P-1 | researchgate.net |

| a, Å | 4.700(3) | researchgate.net |

| b, Å | 8.651(4) | researchgate.net |

| c, Å | 11.496(3) | researchgate.net |

| α, ° | 112.01(3) | researchgate.net |

| β, ° | 91.63(4) | researchgate.net |

| γ, ° | 94.01(4) | researchgate.net |

| Volume, ų | 428.1(3) | researchgate.net |

| Z | 2 | researchgate.net |

By analogy with related heterocyclic systems, such as 3-methyl-1,4-benzothiazin-2(1H)one, X-ray crystallography would provide definitive proof of the structure of this compound and offer insights into the subtle electronic and steric effects influencing its solid-state conformation. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Methyl 1,4 Benzoxathiine 4,4 Dioxide Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement. For the 2-Methyl-1,4-benzoxathiine 4,4-dioxide system, these methods can elucidate key structural and electronic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to heterocyclic compounds to determine optimized geometry and to correlate experimental data with calculated values. acs.org For a molecule like this compound, DFT calculations, often using a basis set such as 6-31G(d), would be employed to find the lowest energy conformation (optimized geometry). acs.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related benzothiazine structures, DFT has been used to confirm bent-core geometries and is consistent with crystal structure data. nih.gov Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The theoretical values for NMR chemical shifts can also be calculated and compared with experimental results to validate the computed structure. acs.org In studies of similar heterocyclic systems, DFT calculations have been essential for understanding intermolecular interactions, such as hydrogen bonds and π-π stacking, by analyzing their energetic contributions. researchgate.net

Table 1: Representative Theoretical Parameters Calculated for Heterocyclic Systems Using DFT Note: This table presents typical data obtained for related heterocyclic compounds, illustrating the type of information derivable from DFT calculations for this compound.

| Parameter | Typical Calculated Value/Range | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3-5 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2-6 Debye | Reflects the polarity and solubility of the molecule. |

| S-O Bond Length (in SO2) | ~1.45 Å | Provides insight into the geometry of the sulfone group. |

| C-S-C Bond Angle | 95-105° | Defines the conformation of the oxathiine ring. |

| C-O-C Bond Angle | 115-125° | Influences the overall shape and strain of the heterocyclic ring. |

The 1,4-benzoxathiine ring is not planar and can adopt different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the heterocyclic ring likely adopts a distorted half-chair or boat conformation, similar to what has been observed in related 1,2-benzothiazine derivatives. acs.org

Computational methods, particularly DFT, can be used to investigate the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. In studies of analogous 3,4-dihydro-2H-1,4-benzoxazine derivatives, conformational analysis was critical in understanding their structure-activity relationships. nih.gov The relative energies of different conformers (e.g., those arising from the orientation of the methyl group) can be calculated to determine the most stable, and therefore most populated, conformation at a given temperature. This information is vital for understanding how the molecule's three-dimensional shape influences its physical properties and interactions with other molecules.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. By solving Newton's equations of motion for the system, the simulation generates a trajectory that reveals how the molecule behaves dynamically. acs.org

These simulations provide insights into:

Conformational Flexibility: MD can explore the different conformations the molecule adopts in solution and the transitions between them, going beyond the static picture provided by DFT.

Solvation: It details how solvent molecules (e.g., water) arrange around the solute and the specific hydrogen bonds and other non-covalent interactions that are formed.

Structural Stability: For larger systems, such as a protein-ligand complex, MD simulations are used to assess the stability of the binding interactions over a period of nanoseconds or longer.

For heterocyclic compounds, MD simulations have been used to investigate the behavior of molecules at interfaces and to understand aggregation pathways and the dynamic formation of complexes. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property. The fundamental principle is that the structure of a molecule dictates its properties and activities.

For a series of derivatives of this compound, a QSAR study would involve:

Descriptor Calculation: Calculating a set of numerical values, or "descriptors," that quantify various aspects of the molecules' structures. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment, electrophilicity index).

Model Building: Using statistical methods like Multilinear Regression (MLR) to build an equation that relates the descriptors to the observed activity.

Validation: Testing the model's predictive power using internal and external validation techniques.

Cheminformatics tools are essential for managing the chemical data, calculating descriptors, and building the QSAR models. Such models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Table 2: Common Descriptors Used in QSAR Studies for Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, polarity, electrostatic interactions. |

| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

Molecular Docking and Protein-Ligand Interaction Studies (excluding clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in understanding how a small molecule like this compound might interact with a biological target at the atomic level.

The process involves:

Preparation: Obtaining or generating 3D structures of both the ligand (this compound) and the target protein. The ligand's structure is typically energy-minimized.

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to sample a large number of possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: Each pose is assigned a score, usually an estimate of the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

In studies of related heterocyclic compounds, molecular docking has been used to understand interactions with targets like DNA and various enzymes. The results can reveal which amino acid residues in a protein's active site are crucial for binding and can explain the structure-activity relationships observed experimentally. For example, docking studies on benzoxazine (B1645224) derivatives have helped to rationalize their binding modes within receptor sites.

Table 3: Illustrative Molecular Docking Results for Analogous Heterocyclic Ligands Note: This table shows representative data from docking studies of various heterocyclic compounds to demonstrate the typical outputs of such an analysis.

| Ligand Class | Protein Target Example | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Types of Interactions Observed |

|---|---|---|---|---|

| Benzotriazinones | E. coli Fab-H Receptor | -7.0 to -8.5 | TYR150, ILE199 | Hydrogen bonds, Hydrophobic interactions |

| Benzoxazines | DNA (ct-DNA) | -6.5 to -7.8 | G-C base pairs | Minor groove binding, van der Waals forces |

| Quinazolin-2,4-diones | Main Protease (Mpro) | -7.9 to -9.6 | GLN127, LYS5 | Hydrogen bonds, Arene-cation interactions |

| Phenothiazines | Quinoxaline (B1680401) | -5.0 to -6.0 | LEU25, PHE28 | π-π stacking, van der Waals forces |

Mechanistic Investigations of Biological Activities Associated with 2 Methyl 1,4 Benzoxathiine 4,4 Dioxide Analogues

Enzyme Inhibition Studies: Molecular Mechanisms of Action

Analogues of 2-Methyl-1,4-benzoxathiine 4,4-dioxide, specifically derivatives of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide, have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comtandfonline.com These compounds exhibit a non-classical inhibition mechanism, differing from traditional sulfonamide inhibitors that directly coordinate to the zinc ion in the enzyme's active site. nih.govresearchgate.net Their method of action is more akin to that of coumarins and their bioisosteres, which block the entrance to the active site cavity. nih.govresearchgate.net

Extensive research has demonstrated that these analogues are highly selective inhibitors, targeting the tumor-associated transmembrane isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govtandfonline.comtandfonline.com This selectivity is a critical attribute for developing anticancer agents, as inhibiting hCA IX and XII can disrupt pH regulation in tumors, while avoiding the off-target effects associated with inhibiting the widely distributed hCA I and II isoforms. nih.govtandfonline.com

Studies on a series of twenty 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide derivatives revealed that most compounds act as nanomolar inhibitors of the target hCA IX and XII isoforms. nih.govtandfonline.comnih.gov In contrast, their inhibitory activity against the off-target hCA I is generally low or non-existent, while hCA II is typically inhibited in the micromolar range. nih.govtandfonline.comnih.gov This results in an excellent selectivity profile for hCA IX and XII over hCA I and a very good selectivity over hCA II. tandfonline.comnih.gov The substitution pattern on the benzoxathiazine ring plays a significant role in determining the potency and selectivity of these inhibitors. nih.govnih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Selected 4-Methyl-1,2,3-benzoxathiazine 2,2-dioxide Analogues

| Compound | Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 2d | 6-Chloro | >10000 | 1230 | 30.1 | 4.5 |

| 2i | 7-Chloro | >10000 | 8970 | 25.4 | 5.8 |

| 5c | 6-(4-Methoxyphenyl) | >10000 | 2370 | 15.8 | 4.3 |

Data sourced from studies on 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide derivatives. nih.gov

Structurally related 1,4-benzoxazine derivatives have been investigated for their ability to modulate serotonin (B10506) (5-HT) receptors. These compounds have shown potent antagonistic activity at various 5-HT receptor subtypes, including 5-HT3 and the 5-HT1 family (5-HT1A/B/D). nih.govnih.gov The mechanism of action involves competitive binding to these receptors, preventing the endogenous ligand serotonin from eliciting its effects.

Structure-activity relationship studies on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed that structural modifications significantly impact receptor affinity and antagonistic potency. nih.gov For instance, the introduction of methyl groups at the 2-position of the 1,4-benzoxazine ring led to an increase in 5-HT3 receptor antagonistic activity, with dimethyl substitution being more effective than a single methyl group. nih.gov One potent compound, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide, demonstrated exceptionally high affinity for 5-HT3 receptors with a Ki value of 0.019 nM. nih.gov

Further research into 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones identified them as highly potent antagonists for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov These analogues can be designed to possess dual activity, acting as both 5-HT1 receptor antagonists and serotonin reuptake inhibitors (SerT), offering a complex pharmacological profile. nih.gov The introduction of a methyl group into the alkyl chain connecting the piperazine (B1678402) and the core heteroaryl structure can also influence the affinity for dopaminergic and serotonergic receptors. researchgate.net

Analogues such as benzoxazines have emerged as potential inhibitors of the Receptor for Advanced Glycation End Products (RAGE). mdpi.com RAGE is a multi-ligand receptor implicated in various inflammatory diseases, and its activation by ligands like Advanced Glycation End Products (AGEs) triggers downstream signaling pathways that contribute to pathology. mdpi.comnih.gov

The proposed mechanism for RAGE inhibition by benzoxazine (B1645224) derivatives involves their binding to a hydrophobic pocket within the receptor. mdpi.com In silico docking studies suggest that these small molecules can effectively fit into the AGE binding region of RAGE, potentially forming key interactions with amino acid residues such as Arginine 48 (Arg48) and Arginine 104 (Arg104). mdpi.com By occupying this binding site, the inhibitors can block the interaction between RAGE and its various ligands, thereby preventing receptor activation and subsequent cellular responses. mdpi.com

In vitro assays have confirmed the inhibitory potential of these compounds. For example, the benzoxazine derivative (2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] nih.govtandfonline.comoxazine), identified as compound 3i, was shown to be a lead inhibitor of RAGE. mdpi.com In a cell-free ELISA-based assay, this compound effectively inhibited the binding of AGEs to RAGE in a concentration-dependent manner, demonstrating its direct action on the receptor. mdpi.com

Cellular Pathway Modulation

Analogues of this compound, particularly 1,4-benzothiazine and benzofuran (B130515) derivatives, have been shown to modulate cellular pathways leading to apoptosis and cell cycle arrest in cancer cells. nih.govnih.govmdpi.com The induction of apoptosis by 1,4-benzothiazine analogues is a complex process involving a cascade of biochemical events. nih.govresearchgate.net This pathway includes the activation of phosphatidylcholine-specific phospholipase C and acidic sphingomyelinase, leading to ceramide generation. nih.govnih.gov Subsequently, there is a loss of mitochondrial membrane potential, release of cytochrome c, and activation of initiator and effector caspases, specifically caspase-8, -9, and -3, which execute the apoptotic program. nih.govresearchgate.net

The structural features of these analogues, such as the oxidation state of the sulfur atom and the nature of side chains, are crucial in modulating their apoptotic efficacy. nih.govnih.gov For example, transforming the 1,4-benzothiazine skeleton into a 1,4-benzoxazine was found to decrease apoptotic activity. nih.gov

In addition to apoptosis, certain benzofuran derivatives can induce cell cycle arrest, a key strategy in anticancer drug development. mdpi.com The specific phase of arrest can depend on the compound and the cancer cell type. For example, one chloro-dichloroacetyl benzofuran derivative induced G2/M phase arrest in HepG2 liver cancer cells. mdpi.com Another bromo-methoxy benzofuran derivative caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com This disruption of the normal cell cycle progression prevents cancer cell proliferation and can ultimately lead to cell death. mdpi.com

Table 2: Effects of Benzofuran Analogues on Cell Cycle Progression in Cancer Cells

| Compound | Cancer Cell Line | Observed Effect |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2 | G2/M phase arrest |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 | S and G2/M phase arrest |

Data sourced from a study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com

Related heterocyclic structures, including 1,4-benzoxazines and oxazolines, have demonstrated significant antimicrobial activity through mechanisms that involve the disruption of cell integrity and vital metabolic pathways. nih.govumz.ac.ir One key mechanism is the inhibition of essential enzymes in bacteria. For example, certain 1,4-benzoxazine derivatives were identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) from Mycobacterium tuberculosis. nih.gov MenB is a crucial enzyme in the menaquinone biosynthesis pathway, which is an essential component of the bacterial electron transport chain. nih.gov Inhibiting this pathway disrupts respiration and is a promising strategy against both replicating and non-replicating bacteria. nih.gov

Another primary mechanism of antimicrobial action is the disruption of the microbial cell membrane. nih.gov Compounds like 4-benzylidene-2-methyl-oxazoline-5-one have shown broad-spectrum bactericidal and bacteriostatic effects against both Gram-positive and Gram-negative bacteria. umz.ac.ir This activity is often associated with the ability to compromise the integrity of the bacterial cell envelope. For instance, some antimicrobial peptides work by disrupting the outer membrane of Gram-negative bacteria through interactions with lipopolysaccharide (LPS). nih.gov

Furthermore, these compounds can interfere with other essential processes, such as biofilm formation. The presence of 4-benzylidene-2-methyl-oxazoline-5-one was shown to reduce the expression of the icaA gene in S. aureus, which is involved in biofilm development. umz.ac.ir The inhibition of metabolic processes is a general and effective antimicrobial strategy, as blocking key pathways necessary for survival leads to the cessation of growth and eventual cell death. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of an Antibacterial 1,4-Benzoxazine Analogue

| Compound | Organism | MIC (µg/mL) |

| (Z)-methyl 2-(7-fluoro-2-oxo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-ylidene)acetate (4) | M. tuberculosis H37Rv | < 0.6 |

Data sourced from a study on 1,4-benzoxazine MenB inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions

While direct and comprehensive SAR studies on this compound are limited, valuable insights can be drawn from research on structurally related benzoxazine and benzothiadiazine derivatives. These studies underscore the critical role that substituent placement and nature play in modulating the biological activity of such heterocyclic systems.

The biological potency and selectivity of compounds related to this compound are significantly influenced by the nature and position of various substituents. For instance, in the closely related 1,4-benzoxazine series, the introduction of methyl groups at the 2-position has been shown to increase antagonist activities at certain receptors. nih.gov The substitution pattern on the benzene (B151609) ring is also a key determinant of activity. The presence of electron-withdrawing or electron-donating groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

In a study on 4H-1,2,4-benzothiadiazine 1,1-dioxides, which share a similar sulfonyl group, the nature of the substituent at the 3-position was found to be critical for their activity as K(ATP) channel openers. A comparison of compounds with identical substituents revealed a clear rank order of potency, highlighting the importance of specific functional groups for optimal biological interaction. nih.gov For example, an isosteric replacement of an amino group with other functionalities such as alkoxy, alkylsulfanyl, or alkylsulfinyl groups led to a decrease in potency on pancreatic β-cells. nih.gov This suggests that hydrogen bonding capability at specific positions can be crucial for the biological activity of these types of heterocyclic compounds. nih.gov

The introduction of a chlorine atom is another modification that has been empirically shown to enhance the biological activity of various compounds, although its specific effect on this compound has not been detailed. researchgate.net The replacement of a carbonyl group with a thiocarbonyl group in benzoxazine derivatives has been reported to increase antimycobacterial activity. researchgate.net

| Compound Class | Position of Substitution | Substituent Change | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides | 2-position | Introduction of methyl groups | Increased 5-HT3 receptor antagonistic activity | nih.gov |

| 4H-1,2,4-benzothiadiazine 1,1-dioxides | 3-position (Isosteric replacement of NH) | NH > CH₂ > O > S > S(=O) | Decreased potency on pancreatic β-cells | nih.gov |

| 2H-1,3-benzoxazine-2,4(3H)-diones | 4-position | Replacement of carbonyl with thiocarbonyl | Increased antimycobacterial activity | researchgate.net |

The design of functionally optimized analogues of this compound would logically follow principles established from related heterocyclic systems. A key strategy involves the synthesis of a library of derivatives with systematic variations in substituents on both the aromatic ring and the oxathiine core.

The synthesis of this compound itself has been reported as a result of intramolecular cyclization, for instance, during the reaction of 1-[(2-fluorophenyl)sulfonyl]acetone with sterically hindered lactims. scirp.org This synthetic route could potentially be adapted to create a variety of analogues by using differently substituted starting materials.

The design process for new analogues would focus on several key aspects:

Modification of the Methyl Group: Replacing the methyl group at the 2-position with other alkyl or aryl groups could influence steric interactions with biological targets.

Substitution on the Benzene Ring: Introducing a range of substituents (e.g., halogens, nitro groups, amino groups, methoxy (B1213986) groups) at various positions on the benzene ring could modulate the electronic properties and bioavailability of the compounds.

Isosteric Replacements: As seen in related systems, replacing the oxygen or sulfur atoms in the oxathiine ring could lead to analogues with different conformational preferences and biological activities.

For example, in the design of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives, different substitutions on the benzene ring led to compounds with opposing effects on cellular processes like apoptosis. nih.gov This highlights the fine-tuning possible through targeted substituent modification.

| Modification Strategy | Targeted Moiety | Potential Substituents/Changes | Rationale |

|---|---|---|---|

| Alkyl/Aryl Substitution | 2-position (Methyl group) | Ethyl, Propyl, Phenyl, etc. | Alter steric bulk and lipophilicity to probe binding pocket interactions. |

| Aromatic Substitution | Benzene Ring | -Cl, -F, -NO₂, -NH₂, -OCH₃ | Modulate electronic properties, metabolic stability, and target interactions. |

| Heteroatom Modification | 1,4-oxathiine Ring | Replacement of O with S or N; oxidation state of S | Investigate the role of heteroatoms in ring conformation and hydrogen bonding. |

Ultimately, the successful design of functionally optimized this compound analogues will depend on iterative cycles of chemical synthesis and biological evaluation to build a comprehensive understanding of their structure-activity relationships.

Emerging Research Directions and Future Prospects for 2 Methyl 1,4 Benzoxathiine 4,4 Dioxide

Novel Synthetic Methodologies and Process Intensification

Currently, there are no published, peer-reviewed methods specifically detailing the synthesis of 2-Methyl-1,4-benzoxathiine 4,4-dioxide. However, the synthesis of the core 1,4-benzoxathiine ring system and related sulfur-containing heterocycles can provide a theoretical framework for its potential construction.

Future research into the synthesis of this compound could explore multi-step reaction sequences. A plausible approach might involve the initial synthesis of a 2-substituted 1,4-benzoxathiine precursor, followed by oxidation of the sulfide (B99878) to a sulfone. Key to this would be the development of regioselective and stereoselective methods to introduce the methyl group at the C2 position.

Table 1: Potential Synthetic Strategies for this compound

| Step | Proposed Reaction | Key Considerations |

| 1 | Synthesis of a 1,4-benzoxathiine precursor | Investigation of various starting materials and cyclization strategies. |

| 2 | Introduction of the methyl group | Development of stereoselective alkylation methods. |

| 3 | Oxidation of the sulfide | Optimization of oxidizing agents and reaction conditions to yield the 4,4-dioxide. |

Advanced Applications in Molecular Probes and Chemical Biology Tools

The unique structural features of this compound, particularly the presence of the sulfone group, suggest its potential utility as a molecular probe. The sulfone moiety can act as a hydrogen bond acceptor and may participate in dipole-dipole interactions, potentially allowing for specific binding to biological targets.

Future research could focus on designing and synthesizing fluorescently labeled derivatives of this compound. These probes could be used to visualize and track specific biological processes or to identify novel protein targets. The development of photoaffinity probes based on this scaffold could also be a promising avenue for identifying and characterizing its binding partners within a cellular context.

Integration of Computational and Experimental Approaches in Rational Design

Given the lack of experimental data, computational modeling will be an invaluable tool in the initial stages of research on this compound. Density functional theory (DFT) calculations could be employed to predict its three-dimensional structure, electronic properties, and reactivity.

Molecular docking simulations could then be used to screen virtual libraries of biological targets to identify potential binding partners. This in silico approach can help to prioritize experimental studies and guide the rational design of derivatives with enhanced potency and selectivity. The integration of computational predictions with experimental validation will be crucial for accelerating the discovery of the biological functions of this compound.

Exploration of New Mechanistic Biological Interactions and Pathways

The biological activities of this compound are currently unknown. High-throughput screening of the compound against a panel of enzymes, receptors, and cell lines would be a logical first step to identify any potential biological effects.

Based on the activities of structurally related compounds containing the benzoxathiine or sulfone motif, potential areas of investigation could include its effects on inflammatory pathways, cancer cell proliferation, or neurological processes. Once a biological activity is identified, further mechanistic studies would be necessary to elucidate the specific molecular pathways involved. This could involve techniques such as Western blotting, quantitative PCR, and proteomics to identify changes in protein expression and signaling cascades upon treatment with the compound.

Q & A

Q. Key Parameters for Optimization :

| Factor | Impact on Yield | Methodological Adjustment |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates. | Use anhydrous conditions to avoid hydrolysis. |

| Temperature | Reflux (80–100°C) accelerates cyclization. | Monitor via TLC to prevent over-reaction. |

| Catalysts | DBU promotes enamine formation. | Adjust molar equivalents (1.2–1.5 eq.) to balance reactivity. |

How do electron-withdrawing and electron-donating substituents influence cyclization efficiency in synthesizing this compound?

Advanced

Substituents on the benzene ring significantly affect cyclization. Electron-withdrawing groups (EWGs; e.g., halogens) stabilize transition states via resonance, promoting cyclization. For example, fluorophenyl derivatives achieve higher yields (55%) due to reduced electron density at the sulfonyl group, facilitating intramolecular attack. Conversely, electron-donating groups (EDGs; e.g., methoxy) hinder cyclization by increasing electron density, favoring competing pathways like enamine formation. Steric hindrance in lactams (e.g., O-methyllactim) also shifts selectivity toward benzoxathiine derivatives over azepino-benzothiazines .

Q. Substituent Effects :

| Substituent Type | Cyclization Yield | Competing Pathway |

|---|---|---|

| EWG (Cl, F) | 55–73% | Minimal byproducts |

| EDG (MeO, NH₂) | <30% | Enamine formation |

What spectroscopic methods are most effective for confirming the structural integrity of this compound?

Basic

A combination of ¹H/¹³C NMR and LC/MS is essential:

- ¹H NMR : Look for characteristic deshielded protons near the sulfonyl group (δ 3.1–3.5 ppm for CH₃) and aromatic protons (δ 7.2–8.1 ppm).

- ¹³C NMR : Sulfonyl carbons appear at δ 110–120 ppm, while the benzoxathiine ring carbons resonate at δ 125–140 ppm.

- LC/MS : Confirm molecular weight (e.g., [M+H]⁺ = 242.3) and purity (>95% by area normalization). Discrepancies between theoretical and observed values indicate impurities or isomerization .

When encountering discrepancies in NMR data for synthesized derivatives, what strategies can validate structural assignments?

Q. Advanced

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or GIAO methods). For example, DFT-calculated δ values for sulfonyl carbons should align within ±2 ppm of experimental data.

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks and clarify splitting patterns.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. HSQC correlations between CH₃ (¹H δ 3.3) and ¹³C δ 45–50 ppm confirm methyl group placement .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane).

- Waste Disposal : Collect organic waste separately and treat with neutralizing agents (e.g., activated carbon) before disposal .

How can steric hindrance in reactants affect the formation of competing byproducts during synthesis?

Advanced

Bulky lactams (e.g., O-methyllactim) reduce nucleophilic attack efficiency at the sulfonyl carbon, favoring intramolecular cyclization to this compound over intermolecular pathways. For instance, using less hindered lactams (e.g., pyrrolidine) increases azepino-benzothiazine byproducts. Adjusting lactam size and reaction time minimizes competing pathways .

Q. Reaction Selectivity :

| Lactam Type | Major Product | Byproduct Yield |

|---|---|---|

| Sterically hindered | Benzoxathiine derivatives | <5% |

| Small (pyrrolidine) | Azepino-benzothiazines | 20–30% |

How can researchers resolve contradictions in reported spectral data for structurally similar benzoxathiine derivatives?

Q. Advanced

- Meta-Analysis : Aggregate NMR data from multiple studies (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) to identify solvent-dependent trends.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in proton assignments.

- Batch Consistency : Reproduce synthesis under standardized conditions (e.g., anhydrous 1,4-dioxane, 24-hour reflux) to isolate solvent/impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.